2-(4-Methylphenyl)piperidine
Overview
Description
2-(4-Methylphenyl)piperidine is a chemical compound with the molecular formula C12H17N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives like 2-(4-Methylphenyl)piperidine is an important task in modern organic chemistry . The synthesis strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings . The synthesis of piperidine is easy, economic, and less time-consuming .Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)piperidine is characterized by a six-membered piperidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
2-(4-Methylphenyl)piperidine has a molecular weight of 175.27 . It is a liquid at room temperature . More specific physical and chemical properties may require further experimental analysis.Scientific Research Applications
Synthesis and Evaluation in D2-like Receptors
Research highlights the significance of arylcycloalkylamines, such as phenyl piperidines, in developing antipsychotic agents due to their potency and selectivity at D(2)-like receptors. Arylalkyl substituents enhance the binding affinity of these compounds, showcasing their potential in creating more effective treatments for conditions mediated by these receptors (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure in many pharmacological agents, exhibits a wide range of therapeutic uses. Its derivatives have been explored for their antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral properties, among others. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, indicating its versatility in drug design (Rathi et al., 2016).
Piper Species and Phytochemistry
Piper species, rich in essential oils and secondary metabolites, are utilized in traditional medicine and have shown promising biological activities. They exhibit antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines. This positions Piper species as a significant source of new compounds for developing treatments for diseases like leishmaniasis and others (Peixoto et al., 2021).
Black Pepper and Piperine
Piperine, the active principle of black pepper (Piper nigrum), has been studied for its diverse physiological effects. It enhances the digestive capacity, exhibits antioxidant activity, and influences drug metabolism by affecting the bioavailability of therapeutic drugs and phytochemicals. This demonstrates its potential as a natural product with significant health benefits and as a bioenhancer of drug efficacy (Srinivasan, 2007).
Neurochemistry and Neurotoxicity of Ecstasy
The neurochemical effects and neurotoxicity of MDMA ("Ecstasy"), related to phenylisopropylamines like 2-(4-Methylphenyl)piperidine, are of significant interest due to their implications in neuropsychiatric disorders. Research focuses on understanding the acute and long-term effects of these compounds on the serotonin system, providing insights into their therapeutic potential and risks (McKenna & Peroutka, 1990).
Future Directions
Piperidine derivatives, including 2-(4-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(4-methylphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPQNRTPBUGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005722 | |
Record name | 2-(4-Methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)piperidine | |
CAS RN |
85237-66-7 | |
Record name | 2-(4-Methylphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85237-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Tolyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-tolyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.